N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H19Cl2FN4O2S and its molecular weight is 481.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- Fluoroform is utilized as a source of difluorocarbene for converting various nucleophiles into their difluoromethylated derivatives. This process involves moderate temperatures and atmospheric pressure, highlighting the utility of fluoroform in synthesizing complex heterocycles, including imidazole derivatives (Thomoson et al., 2014).
Molecular Modeling and Structural Analysis
- The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, demonstrating the influence of intermolecular interactions on molecular geometry. This study provides insights into how such interactions can affect the conformation and stability of similar compounds (Karabulut et al., 2014).
Antimicrobial Activity
- Novel imidazole bearing isoxazole derivatives have been synthesized, showing potential antimicrobial activity. This indicates the relevance of imidazole derivatives in developing new antimicrobial agents (Maheta et al., 2012).
Pharmacological Evaluation
- 4-Thiazolidinone derivatives acting as agonists of benzodiazepine receptors have been studied for their anticonvulsant and sedative-hypnotic activities. The study suggests the importance of structural features in modulating pharmacological effects (Faizi et al., 2017).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S.ClH/c1-29-17-7-6-16(22)19-18(17)25-21(30-19)27(10-3-9-26-11-8-24-13-26)20(28)14-4-2-5-15(23)12-14;/h2,4-8,11-13H,3,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHCVFRSKWWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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